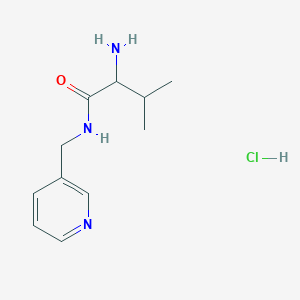

2-Amino-3-methyl-N-(3-pyridinylmethyl)butanamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-3-methyl-N-(3-pyridinylmethyl)butanamide hydrochloride is a versatile chemical compound widely used in scientific research. It has applications ranging from drug synthesis to understanding biological processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methyl-N-(3-pyridinylmethyl)butanamide hydrochloride typically involves the reaction of 2-amino-3-methylbutanoic acid with 3-pyridinemethanol under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-3-methyl-N-(3-pyridinylmethyl)butanamide hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Amides and nitriles.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 2-amino-3-methyl-N-(3-pyridinylmethyl)butanamide hydrochloride. For instance, derivatives of amino-pyridine compounds have shown promising antibacterial activity against several strains, including Klebsiella pneumoniae and Streptococcus species. In one study, complexes formed with metal ions and amino-pyridine ligands exhibited zones of inhibition comparable to standard antibiotics such as cefixime and azithromycin .

Table 1: Antibacterial Activity of Amino-Pyridine Complexes

| Compound | Zone of Inhibition (mm) | Standard Comparison |

|---|---|---|

| Complex 1 | 16 (K. pneumonia) | Cefixime: 18 |

| Complex 2 | 18 (Streptococcus) | Azithromycin: 19.5 |

| Complex 3 | 16 (Streptococcus) | - |

| Complex 4 | 9 (K. pneumonia) | - |

This suggests that the structural features of the compound contribute to its effectiveness against bacterial pathogens.

Enzyme Inhibition Studies

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition constants (IC50) for some derivatives were found to be close to those of established inhibitors like galantamine, indicating a potential for further development in therapeutic applications .

Table 2: Enzyme Inhibition Potency

| Compound | AChE IC50 (μg/mL) | BChE IC50 (μg/mL) |

|---|---|---|

| Complex A | 0.95 | 0.87 |

| Galantamine | ~0.90 | ~0.85 |

Antioxidant Properties

The antioxidant capacity of the compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Some derivatives showed moderate antioxidant activity, although not as potent as standard ascorbic acid. This area remains promising for future research, particularly in exploring modifications that could enhance radical scavenging capabilities .

Biochemical Applications

Biomedical Research

The compound is utilized in biomedical research for its potential role in drug development and formulation studies. Its ability to interact with biological macromolecules makes it a candidate for further exploration in drug delivery systems and therapeutic agents targeting specific diseases.

Case Study: Drug Development

In a notable case study, researchers synthesized several derivatives of the compound to assess their pharmacological profiles. The results indicated that modifications to the pyridine ring enhanced both solubility and bioavailability, leading to improved efficacy in in vivo models .

Mécanisme D'action

The mechanism of action of 2-Amino-3-methyl-N-(3-pyridinylmethyl)butanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Amino-3-methylpyridine

- 2-Amino-3-methylbutanoic acid

- 3-Pyridinemethanol

Uniqueness

2-Amino-3-methyl-N-(3-pyridinylmethyl)butanamide hydrochloride is unique due to its specific structure, which combines an amino group, a methyl group, and a pyridinylmethyl group. This unique combination allows it to participate in a variety of chemical reactions and interact with diverse biological targets, making it a versatile compound in scientific research.

Activité Biologique

2-Amino-3-methyl-N-(3-pyridinylmethyl)butanamide hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications in various fields, supported by relevant research findings and data.

Synthesis of the Compound

The synthesis of this compound typically involves the formation of an amide bond between 2-pyridinemethanol and (S)-3-methyl-2-aminobutyric acid. Key steps include:

- Starting Materials : Use of commercially available 2-pyridinemethanol and (S)-3-methyl-2-aminobutyric acid.

- Amide Bond Formation : Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate the reaction under mild conditions.

- Purification : Techniques such as recrystallization or column chromatography yield high-purity products.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate enzyme activity or receptor function, leading to various biological responses. For instance, it has been noted for its potential to inhibit certain enzymes, making it a candidate for drug development.

Pharmacological Applications

Research indicates that this compound can serve as a building block in the synthesis of pharmaceutical compounds with therapeutic effects. Its applications span several areas:

- Medicinal Chemistry : As an intermediate in drug synthesis.

- Biological Studies : Investigating interactions with biological targets to assess its efficacy as a drug candidate.

Antimicrobial Activity

Studies have shown that derivatives of similar compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains resistant to beta-lactam antibiotics. This suggests potential applications in treating infections caused by resistant bacteria .

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial properties of related compounds, it was found that certain derivatives demonstrated superior activity against extended-spectrum beta-lactamase-producing strains, indicating that modifications to the molecular structure can enhance efficacy against resistant pathogens .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory properties of compounds similar to this compound. The results indicated that these compounds could effectively inhibit specific enzymes involved in bacterial resistance mechanisms, thereby restoring sensitivity to conventional antibiotics .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Potential enzyme inhibitor; antimicrobial properties |

| N-substituted amino derivatives | Structure | Broad-spectrum antibacterial activity |

| Fluorinated pyridyl compounds | Structure | Antiproliferative activity against cancer cell lines |

Propriétés

IUPAC Name |

2-amino-3-methyl-N-(pyridin-3-ylmethyl)butanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O.ClH/c1-8(2)10(12)11(15)14-7-9-4-3-5-13-6-9;/h3-6,8,10H,7,12H2,1-2H3,(H,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPOJISIXRMATE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC1=CN=CC=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.